MFCD07330076
Description
For this analysis, we focus on CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits the following key properties:
- Physicochemical Properties:
- Pharmacokinetic Profiles:
- High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
- Bioavailability score: 0.55 (moderate).
- Synthetic Accessibility: Score of 2.07, indicating straightforward synthesis using palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) and aqueous media .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15-12-21(19,20)11-14(15)17-8-6-16(7-9-17)10-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEHKQMMDJFMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CS(=O)(=O)CC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07330076 typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
MFCD07330076 can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dioxide group.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction could result in the removal of the dioxide group.
Scientific Research Applications
MFCD07330076 has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for MFCD07330076 is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzylpiperazine moiety is known to enhance the bioactivity of the compound, potentially through interactions with neurotransmitter receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, physicochemical, and functional differences between CAS 1046861-20-4 and its analogs (similarity scores: 0.71–0.87) .
Structural and Functional Comparison
| Property | CAS 1046861-20-4 (MFCD13195646) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| Substituents | Bromo, chloro, boronic acid | Bromo, chloro (meta-substitution) | Bromo, dichloro (ortho/meta-substitution) |
| Log Po/w (XLOGP3) | 2.15 | 2.30 (estimated) | 2.85 (estimated) |
| Solubility (mg/mL) | 0.24 | 0.18 (predicted) | 0.09 (predicted) |
| BBB Permeability | Yes | Yes | No |
| Synthetic Complexity | Moderate (score: 2.07) | High (due to steric hindrance) | High (multiple halogens) |
Key Findings
Impact of Substituent Positioning :
- (3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula as CAS 1046861-20-4 but differs in substituent positions, leading to increased lipophilicity (higher Log P) and reduced solubility .
- (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine atom reduces BBB permeability due to increased molecular weight and polarity .
Bioavailability Trends :
- CAS 1046861-20-4 and its meta-substituted analog exhibit high BBB permeability, making them candidates for central nervous system (CNS)-targeted therapies. In contrast, ortho-substituted analogs show poor BBB penetration .
Synthetic Challenges: Multi-halogenated analogs (e.g., dichloro derivatives) require stringent reaction conditions and purification steps, lowering synthetic accessibility compared to mono-halogenated derivatives .
Case Study: Functional Analog from
For broader context, CAS 1533-03-5 (MDL: MFCD00039227), a trifluoromethyl-containing compound (C₁₀H₉F₃O), demonstrates how fluorination influences properties:
- Log Po/w : 2.85 (XLOGP3) vs. 2.15 for CAS 1046861-20-4.
- BBB Permeability : Retained despite higher molecular weight (202.17 g/mol), highlighting fluorine’s role in enhancing lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
